molecular formula C25H32N4O4 B3025823 Bofutrelvir CAS No. 2103278-86-8

Bofutrelvir

Cat. No.: B3025823
CAS No.: 2103278-86-8
M. Wt: 452.5 g/mol
InChI Key: HPKJGHVHQWJOOT-ZJOUEHCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bofutrelvir, also known as FB2001, is a small-molecule inhibitor targeting the SARS-CoV-2 3C-like protease. This compound has shown significant potential in the treatment of COVID-19 due to its broad-spectrum anti-coronavirus activity and high resistance barrier. This compound can be administered by injection or atomized inhalation and does not require a combination with liver drug enzyme inhibitors .

Mechanism of Action

Bofutrelvir, also known as UNII-T5UX5SKK2S or Unii-T5UX5skk2S, is a small molecule drug that has shown promise in the treatment of COVID-19 . This article will delve into the mechanism of action of this compound, discussing its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the SARS-CoV-2 3CLpro . This protease plays a critical role in the life cycle of the SARS-CoV-2 virus, making it an attractive target for therapeutic intervention .

Mode of Action

This compound inhibits the SARS-CoV-2 main protease (Mpro) by interacting with Cys145 of Mpro . This interaction results in the inhibition of both the protease activity and the infectivity of SARS-CoV-2 in vitro .

Biochemical Pathways

The inhibition of the SARS-CoV-2 main protease disrupts the viral life cycle, preventing the virus from replicating within host cells . This disruption of the viral life cycle is the primary downstream effect of this compound’s action .

Pharmacokinetics

In Phase 1 clinical trials, this compound was found to be safe and well-tolerated up to 400 mg per day . Without using a pharmacokinetic enhancer, this compound exhibited plasma and lung drug concentration above the in vitro antiviral EC50 value . No significant difference was observed between Chinese and American populations .

Result of Action

This compound has demonstrated potent antiviral efficacy against several current SARS-CoV-2 variants in Vero E6 cells . The results from the Phase 1 trial build on preclinical in vivo data of this compound, where the drug was observed to reduce viral loads in both the lung and brain tissues of mice .

Biochemical Analysis

Biochemical Properties

Bofutrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro) . It interacts with Cys145 of Mpro, inhibiting both protease activity and SARS-CoV-2 infectivity in vitro . This compound has shown broad-spectrum anti-coronavirus activity .

Cellular Effects

This compound exhibits potent antiviral efficacy against several current SARS-CoV-2 variants . It has been shown to inhibit SARS-CoV-2 replication in Vero E6 cells in the presence of human serum . This compound also exhibits an additive effect against SARS-CoV-2 in vitro when combined with Remdesivir .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the SARS-CoV-2 main protease (Mpro) . This inhibition of Mpro enzymatic activity prevents the virus from replicating, thereby reducing its infectivity .

Temporal Effects in Laboratory Settings

This compound has shown to be safe and tolerable in rats and dogs, with significant higher drug exposure in the respiratory tract and lungs than in blood . This suggests that this compound may have long-term effects on cellular function, particularly in the respiratory system .

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent efficacy to virus titers of lung . It effectively reduces the lung viral loads and has shown antiviral activity against the SARS-CoV-2 Delta variant .

Transport and Distribution

This compound has a higher drug concentration in the respiratory tract and lungs than in blood . This suggests that it may be transported and distributed within cells and tissues in a way that targets the respiratory system .

Subcellular Localization

Given its role as an inhibitor of the SARS-CoV-2 main protease (Mpro), it is likely that it localizes to areas of the cell where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bofutrelvir is synthesized through a series of chemical reactions involving the formation of peptide bonds and the incorporation of specific functional groups that enhance its inhibitory activity against the SARS-CoV-2 3C-like protease. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to form the desired peptide chain .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The compound is then formulated into injectable or inhalable forms for clinical use .

Chemical Reactions Analysis

Types of Reactions

Bofutrelvir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that may exhibit different levels of inhibitory activity against the SARS-CoV-2 3C-like protease .

Scientific Research Applications

Bofutrelvir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and protease inhibition.

    Biology: Investigated for its effects on viral replication and protein-protein interactions.

    Medicine: Developed as a therapeutic agent for the treatment of COVID-19 and other coronavirus-related diseases.

    Industry: Utilized in the development of antiviral drugs and formulations

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bofutrelvir

This compound is unique due to its high resistance barrier and the ability to achieve higher drug concentrations in the respiratory tract and lungs compared to blood. This property makes it particularly effective in targeting respiratory infections caused by coronaviruses .

Properties

IUPAC Name

N-[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h4-5,8-9,14-16,18-19,21,28H,1-3,6-7,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKJGHVHQWJOOT-ZJOUEHCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103278-86-8
Record name MPI-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2103278868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bofutrelvir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5UX5SKK2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bofutrelvir
Reactant of Route 2
Bofutrelvir
Reactant of Route 3
Bofutrelvir
Reactant of Route 4
Bofutrelvir
Reactant of Route 5
Reactant of Route 5
Bofutrelvir
Reactant of Route 6
Bofutrelvir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.